ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate
CAS No.:
Cat. No.: VC13288851
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O3 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 2,2-dimethyloxane-4-carboxylate |
| Standard InChI | InChI=1S/C10H18O3/c1-4-12-9(11)8-5-6-13-10(2,3)7-8/h8H,4-7H2,1-3H3 |
| Standard InChI Key | NDUWBCWTOZJADU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCOC(C1)(C)C |
| Canonical SMILES | CCOC(=O)C1CCOC(C1)(C)C |
Introduction
Structural and Molecular Characteristics
Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate features a tetrahydropyran ring system with two methyl groups at the 2-position and an ethyl ester moiety at the 4-position. Its IUPAC name, ethyl 2,2-dimethyloxane-4-carboxylate, reflects this substitution pattern. The molecular formula (C₁₀H₁₈O₃) corresponds to a molecular weight of 186.25 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| SMILES | CCOC(=O)C1CCOC(C1)(C)C |
| InChI Key | NDUWBCWTOZJADU-UHFFFAOYSA-N |
The saturated pyran ring enhances stability compared to unsaturated analogs like ethyl 4H-pyran-4-one-2-carboxylate, which exhibits a planar structure with conjugated double bonds .
Synthesis Methodologies
Esterification of Carboxylic Acid Precursors
A direct synthesis route involves the acid-catalyzed esterification of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with ethanol. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving moderate yields under reflux conditions.
Multi-Step Synthesis from Ethyl Bromide
A patented industrial-scale protocol (CN103242276A) outlines a five-step synthesis starting from ethyl bromide :
This method emphasizes cost-effectiveness and scalability, with mercury-free alternatives under exploration to address environmental concerns.
Physicochemical Properties
The compound’s saturated ring system imparts distinct physicochemical traits:
| Property | Description |
|---|---|
| Solubility | Miscible with organic solvents (e.g., ethyl acetate, toluene); limited water solubility |
| Boiling Point | Estimated 240–260°C (literature data pending) |
| Stability | Stable under ambient conditions; resistant to hydrolysis due to steric hindrance from methyl groups |
Comparative studies with unsaturated pyrans, such as ethyl 4H-pyran-4-one-2-carboxylate, reveal that saturation reduces reactivity toward electrophilic addition but enhances thermal stability .
Spectroscopic Characterization
While detailed spectral data for ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate remains sparse, analogous compounds provide insights:
-
¹H NMR: Expected signals include a triplet for the ethyl ester (–CH₂CH₃, δ 1.2–1.4 ppm), a quartet for the ester carbonyl neighbor (–OCH₂, δ 4.1–4.3 ppm), and singlet(s) for the methyl groups (δ 1.0–1.2 ppm) .
-
¹³C NMR: Key peaks include the ester carbonyl (δ 170–175 ppm), oxygenated ring carbons (δ 60–80 ppm), and methyl carbons (δ 20–25 ppm) .
-
X-ray Crystallography: Predicted to show a chair conformation for the tetrahydropyran ring, with ester and methyl groups in equatorial positions to minimize steric strain .
Applications in Organic Synthesis
Intermediate for Spirocyclic Compounds
The Darzens reaction step in the patented synthesis produces spiro[2.5]octane derivatives, which are valuable in designing kinase inhibitors and anti-inflammatory agents .
Medicinal Chemistry
Pyran derivatives are pivotal in drug discovery. For example, ethyl 5-[(4S)-2,2-dimethyltetrahydropyran-4-yl]-1H-indole-2-carboxylate, a structural analog, exhibits potential in oncology due to its indole-pyrrolidine scaffold .
Industrial Scalability
Comparative Analysis with Related Compounds
Future Research Directions
-
Catalytic Innovations: Replace mercury-based catalysts in Kucherov reactions with Fe or enzyme-mediated systems .
-
Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of pyran motifs in FDA-approved drugs.
-
Process Optimization: Develop continuous-flow systems to enhance oxidation step efficiency and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume